z-Glycine N-carboxyanhydride

Descripción

BenchChem offers high-quality z-Glycine N-carboxyanhydride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about z-Glycine N-carboxyanhydride including the price, delivery time, and more detailed information at info@benchchem.com.

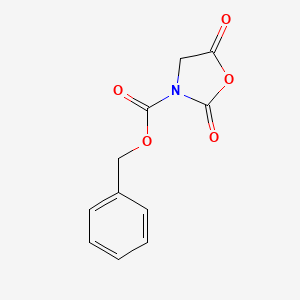

Structure

3D Structure

Propiedades

IUPAC Name |

benzyl 2,5-dioxo-1,3-oxazolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO5/c13-9-6-12(11(15)17-9)10(14)16-7-8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCVPEWOITAFJJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)OC(=O)N1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of z-Glycine N-carboxyanhydride

Introduction: The α-Amino Acid N-carboxyanhydride (NCA), first discovered by Hermann Leuchs, stands as a cornerstone monomer for the synthesis of high-molecular-weight polypeptides.[1] Specifically, z-Glycine N-carboxyanhydride (Z-Gly-NCA) is a critical building block for creating advanced biomaterials, including drug delivery vehicles and tissue engineering scaffolds.[1][2] The efficacy of the subsequent Ring-Opening Polymerization (ROP) is entirely contingent on the purity of the NCA monomer.[3] Electrophilic or nucleophilic impurities can trigger undesired side reactions, compromising the control over polypeptide chain length and dispersity.[3]

This guide provides an in-depth analysis of the primary synthesis mechanisms for Z-Gly-NCA, focusing on the causality behind experimental choices to ensure the production of high-purity material. We will dissect the ubiquitous Fuchs-Farthing method, which utilizes phosgene or its safer equivalents, and the historic Leuchs method, offering field-proven insights for researchers and drug development professionals.

Part 1: The Fuchs-Farthing Method: Direct Phosgenation

The most direct and widely adopted route for NCA synthesis involves the reaction of an unprotected amino acid with phosgene or its derivatives.[3][4] This method is favored for its efficiency and broad applicability.

The Phosgenating Agents: A Choice Dictated by Safety and Scale

While gaseous phosgene (COCl₂) is the archetypal reagent, its extreme toxicity makes it impractical for most laboratory settings.[1][5] Consequently, liquid diphosgene (trichloromethyl chloroformate) and the solid triphosgene (bis(trichloromethyl) carbonate, BTC) have become the standards for NCA synthesis.[1][3]

-

Triphosgene (BTC): A stable, crystalline solid that is significantly safer to handle.[1][6] It acts as a phosgene synthon, generating phosgene in situ upon reaction with a nucleophile (like the amino acid itself) or a catalyst.[1][5][6] One mole of triphosgene can deliver three moles of phosgene, making it highly efficient.

Core Mechanism of Phosgenation

The reaction proceeds through a two-stage mechanism: formation of an N-chloroformyl intermediate followed by an intramolecular cyclization.

-

Nucleophilic Attack and Intermediate Formation: The lone pair of electrons on the nitrogen atom of the z-Glycine amine group initiates a nucleophilic attack on the electrophilic carbonyl carbon of phosgene (generated from triphosgene). This forms a carbamoyl chloride intermediate.

-

Intramolecular Cyclization: The carbonyl oxygen of the carboxylic acid then acts as an intramolecular nucleophile, attacking the highly reactive carbamoyl chloride carbon.

-

Ring Closure and HCl Elimination: This attack leads to the formation of the five-membered anhydride ring and the elimination of a molecule of hydrogen chloride (HCl).

The generation of HCl is a critical aspect of the reaction. The liberated HCl can react with the starting z-Glycine to form an insoluble hydrochloride salt, effectively removing it from the reaction and potentially stalling the process.[3]

Visualizing the Fuchs-Farthing Mechanism

Caption: The Fuchs-Farthing pathway for Z-Gly-NCA synthesis.

Field-Proven Experimental Protocol

This protocol is a self-validating system designed for synthesizing high-purity Z-Gly-NCA on a laboratory scale using triphosgene.

Step 1: Rigorous Drying of Starting Material

-

Action: Dry the z-Glycine starting material under high vacuum (<50 mTorr) at 40-50°C for at least 24 hours.

-

Causality: NCAs are exceptionally sensitive to moisture.[7] Any residual water will lead to hydrolysis of the final product or immediate polymerization, drastically reducing yield and purity.

Step 2: Reaction Setup under Inert Atmosphere

-

Action: Assemble a two-neck round-bottom flask equipped with a reflux condenser and a nitrogen/argon inlet. Charge the flask with the dried z-Glycine (1 eq.).

-

Causality: An inert atmosphere prevents atmospheric moisture from contaminating the reaction.

Step 3: Solvent and Reagent Addition

-

Action: Add anhydrous tetrahydrofuran (THF) to create a slurry (concentration of 0.4–0.5 M). Add solid triphosgene (approx. 0.4 eq.) to the suspension in one portion.

-

Causality: THF is an excellent solvent for the resulting NCA while keeping the starting amino acid suspended. Triphosgene is added as a solid for safe handling. While stoichiometry suggests 0.33 eq., a slight excess (0.4 eq.) helps drive the reaction to completion.

Step 4: Controlled Heating and Monitoring

-

Action: Heat the reaction mixture to 50–60°C. Monitor the reaction's progress. Completion is typically indicated by the dissolution of all suspended solids, as the NCA product is soluble in THF. For rigorous confirmation, an aliquot can be taken, dried in vacuo, and analyzed by ¹H NMR.[3]

-

Causality: Traditional heating accelerates the reaction.[3] However, some studies show that the reaction's exotherm is sufficient to drive it to completion at ambient temperature, which can be advantageous for preventing thermal decomposition of sensitive NCAs.[3] Visual monitoring is convenient, but NMR provides definitive proof of conversion.[3]

Step 5: Work-up and Purification

-

Action:

-

Cool the clear solution to room temperature and concentrate it via rotary evaporation (bath temp < 30°C).

-

Dissolve the crude residue in a minimal amount of anhydrous THF or ethyl acetate.

-

Precipitate the NCA by adding the solution dropwise to a vigorously stirred, large volume of an anti-solvent like n-heptane or hexane.

-

Collect the white solid by vacuum filtration, wash with additional heptane, and dry overnight in a vacuum oven at room temperature.

-

-

Causality: The crystallization step is critical for removing soluble impurities. The solvent/anti-solvent system (e.g., THF/heptane) is chosen based on the high solubility of the NCA in the solvent and its insolubility in the anti-solvent. This ensures sharp precipitation of the pure product.

Step 6: (Optional) Advanced Purification

-

Action: For applications requiring the highest purity, the crude product can be dissolved in a solvent like dichloromethane (DCM) and filtered through a pad of oven-dried Celite (diatomaceous earth).[3][8]

-

Causality: Celite filtration is highly effective at removing fine particulate impurities, including inorganic salts that may originate from the amino acid manufacturing process.[8] These metal contaminants can interfere with certain polymerization catalysts.

Part 2: The Leuchs Method: Classic Cyclization

The original method developed by Leuchs involves the cyclization of an N-alkoxycarbonyl amino acid chloride.[2][3][4] Although less direct than phosgenation, it avoids the use of phosgene.

Core Mechanism of the Leuchs Synthesis

-

Acid Chloride Formation: The carboxylic acid of an N-protected glycine, such as N-benzyloxycarbonyl-glycine (z-Glycine), is converted to a highly reactive acid chloride using a halogenating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride.

-

Thermal Intramolecular Cyclization: The N-protected amino acid chloride is then heated under vacuum. The oxygen atom of the carbamate protecting group performs a nucleophilic attack on the electrophilic acid chloride carbon.

-

Ring Closure and Alkyl Halide Elimination: This intramolecular condensation forms the NCA ring and eliminates an alkyl halide (e.g., benzyl chloride in the case of a Z-group).

Visualizing the Leuchs Mechanism

Caption: The two-stage Leuchs pathway for NCA synthesis.

Causality and Practical Limitations

-

Why use this method? Its primary advantage is circumventing the direct use of phosgene.

-

Key Challenge: The high temperatures (often 50-70°C) required for the cyclization step can cause thermal decomposition and side reactions, particularly for amino acids with sensitive side chains.[7] This often leads to lower yields and less pure products compared to the more modern Fuchs-Farthing method. For robust molecules like z-Glycine, it is a viable, though less efficient, alternative.

Part 3: Comparative Analysis and Quality Control

The choice of synthesis method is a balance between safety, efficiency, and the specific requirements of the target polypeptide.

Data Summary: Fuchs-Farthing vs. Leuchs

| Feature | Fuchs-Farthing Method | Leuchs Method |

| Starting Material | z-Glycine | z-Glycine |

| Key Reagents | Triphosgene (or Diphosgene) | Thionyl Chloride (or PCl₅) |

| Number of Steps | One primary reaction step | Two distinct steps |

| Conditions | Ambient to moderate heat (50-60°C) | Requires higher heat (50-70°C) |

| Key Advantages | High efficiency, direct, broadly applicable | Avoids direct use of phosgene |

| Key Disadvantages | Uses hazardous phosgene precursors | Harsher conditions, risk of decomposition[7] |

| Typical Yields | Generally high (>80%) | Variable, often lower |

Trustworthiness: The Imperative of Purity

The ultimate validation of any NCA synthesis protocol is the quality of the resulting polymer. Impurities lead to uncontrolled polymerization.

-

HCl and Amino Acid Salts: Act as initiators, leading to broad molecular weight distributions.

-

Water: Hydrolyzes the NCA ring, terminating chain growth.[7]

-

N-chloroformyl intermediates: Can act as chain-terminating electrophiles.[3]

Therefore, rigorous purification by recrystallization is not merely a suggestion but a mandatory step for producing reliable and reproducible results in polypeptide synthesis.

References

-

Semple, J. E., Sullivan, B., & Sill, K. N. (2017). Large-Scale Synthesis of α-Amino Acid-N-Carboxyanhydrides. Organic Process Research & Development, 21(10), 1563–1571. Available at: [Link]

-

Salas-Ambrosio, P., et al. (2022). Effect of N-alkylation in N-carboxyanhydride (NCA) ring-opening polymerization kinetics. Royal Society of Chemistry. Available at: [Link]

-

Zhang, D., et al. (2021). Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides. Frontiers in Chemistry. Available at: [Link]

-

Cheng, J., & Deming, T. J. (2011). Synthesis of Polypeptides by Ring-Opening Polymerization of a-Amino Acid N-Carboxyanhydrides. Springer. Available at: [Link]

-

Ito, H., et al. (2022). Photo-On-Demand Synthesis of α-Amino Acid N-Carboxyanhydrides with Chloroform. ACS Omega. Available at: [Link]

-

Semple, J. E., et al. (2018). Large-scale synthesis of α-amino acid-N-carboxyanhydrides. Synthetic Communications. Available at: [Link]

-

Wikipedia. (n.d.). Amino acid N-carboxyanhydride. Retrieved from: [Link]

-

García-García, J., et al. (2017). Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. Polymers. Available at: [Link]

- Google Patents. (2013). Method for preparing amino acid N-carboxyanhydride. CN103204821A.

-

Tran, T. V., et al. (2022). N-Carboxyanhydrides Directly from Amino Acids and Carbon Dioxide and their Tandem Reactions to Therapeutic Alkaloids. The Royal Society of Chemistry. Available at: [Link]

-

Ito, H., et al. (2022). Photo-On-Demand Synthesis of α-Amino Acid N-Carboxyanhydrides with Chloroform. National Institutes of Health. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Frontiers | Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides [frontiersin.org]

- 5. CN103204821A - Method for preparing amino acid N-carboxyanhydride - Google Patents [patents.google.com]

- 6. Photo-On-Demand Synthesis of α-Amino Acid N-Carboxyanhydrides with Chloroform - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Amino acid N-carboxyanhydride - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

Fuchs-Farthing method for Glycine NCA synthesis

An In-Depth Technical Guide to the Fuchs-Farthing Synthesis of Glycine N-Carboxyanhydride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glycine N-carboxyanhydride (NCA) is a fundamental building block for the synthesis of polyglycine and more complex polypeptides, which are critical in fields ranging from drug delivery to biomaterials. The Fuchs-Farthing method represents the most direct and widely employed strategy for synthesizing NCAs, offering high purity and good yields without racemization.[1] This guide provides a comprehensive examination of the Fuchs-Farthing synthesis of Glycine NCA, moving beyond a simple recitation of steps to explain the underlying chemical principles, causality behind experimental choices, and field-proven best practices. We will focus on the modern application of this method using triphosgene, a safer and more manageable phosgene surrogate, and detail a robust protocol from reaction setup to final product characterization, with an unwavering emphasis on safety.

Introduction: The Central Role of Glycine NCA in Polypeptide Synthesis

α-Amino acid N-carboxyanhydrides (NCAs) are high-energy cyclic monomers essential for the ring-opening polymerization (ROP) of polypeptides.[2] This process allows for the creation of synthetic polypeptides with controlled molecular weights and architectures. Glycine, the simplest amino acid, and its polymer, polyglycine, are of particular interest. Polypeptoids, which feature a poly(glycine) backbone, are a class of biomimetic polymers with applications as non-fouling surfaces and in advanced biomedical materials.[3]

The synthesis of the NCA monomer is the critical first step. Historically, two primary methods have existed: the Leuchs method, which involves the cyclization of N-alkoxycarbonyl amino acid halides, and the Fuchs-Farthing method.[2][4] The Fuchs-Farthing reaction, first reported in the 1920s and refined in the 1950s, offers a more direct and efficient route by reacting an unprotected amino acid directly with phosgene or a phosgene equivalent.[1][4][5][6] Its advantages include good yields, high product purity, and the avoidance of racemization, making it the predominant strategy in modern chemical synthesis.[1]

The Fuchs-Farthing Reaction: A Mechanistic Deep Dive

Core Principle & Reaction Pathway

The Fuchs-Farthing method is characterized by the direct phosgenation of a free amino acid.[1] The reaction with glycine proceeds through a proposed two-step mechanism:

-

Formation of an Intermediate: The nitrogen atom of the glycine amine group acts as a nucleophile, attacking the electrophilic carbonyl carbon of phosgene. This results in the formation of an N-chlorocarbonyl glycine intermediate and the liberation of one molecule of hydrogen chloride (HCl).[7][8]

-

Intramolecular Cyclization: The carboxylic acid group of the intermediate then performs an intramolecular nucleophilic attack on the newly formed acyl chloride carbon. This ring-closing step forms the five-membered NCA ring and eliminates a second molecule of HCl.[1][9]

The overall reaction is: Glycine + COCl₂ → Glycine-NCA + 2 HCl

The Critical Role of Phosgene Surrogates

Phosgene (COCl₂) is an extremely toxic gas, making its use hazardous and impractical in most laboratory settings.[8][10] Modern applications of the Fuchs-Farthing method rely on safer, easier-to-handle phosgene surrogates that generate phosgene in situ. The most common are:

-

Diphosgene (Trichloromethyl chloroformate): A liquid.[1]

-

Triphosgene (Bis(trichloromethyl) carbonate, BTC): A stable, crystalline solid.[1][8]

Triphosgene is often the reagent of choice due to its solid nature, which simplifies handling, weighing, and storage.[8] One mole of triphosgene is equivalent to three moles of phosgene.

Key Byproducts and Their Impact

The generation of two equivalents of HCl gas is an unavoidable consequence of the reaction.[7][8] This acidic byproduct is not benign and presents two primary challenges:

-

Side Reactions: The generated HCl can react with the starting glycine to form glycine hydrochloride, which may react more slowly or not at all, leading to incomplete conversion.[7][8]

-

Product Degradation: NCAs are susceptible to acid-catalyzed decomposition and polymerization, especially in the presence of nucleophiles like water.[7][8] Therefore, maintaining anhydrous conditions and efficiently removing HCl are paramount for achieving a high yield of pure product.

Field-Proven Protocol for Glycine NCA Synthesis via Triphosgene

This protocol is designed as a self-validating system, emphasizing anhydrous techniques and a purification method proven for scalability and high purity.

Experimental Workflow Overview

Critical Parameters & Causality

-

Solvent Selection: Anhydrous tetrahydrofuran (THF) is an excellent solvent for this reaction. It provides moderate solubility for the reactants and is relatively inert to the reaction conditions.[5] The use of rigorously dried solvent is non-negotiable to prevent premature ring-opening of the NCA product.

-

Temperature Control: While traditionally conducted at elevated temperatures (50-60 °C), recent studies demonstrate that the reaction can proceed efficiently at ambient temperature, driven by its own exotherm.[2] Starting the addition of triphosgene at 0°C helps to control the initial exotherm and the rate of phosgene and HCl generation. Monitoring the reaction by spectroscopy (NMR or IR) is far more reliable than visual cues like the dissolution of the starting material.[2]

-

Stoichiometry: A molar ratio of triphosgene to glycine of approximately 0.34-0.40 to 1 is typically used.[5] This ensures a slight excess of the phosgene equivalent to drive the reaction to completion without introducing a large excess that would require more rigorous purification.

Detailed Step-by-Step Methodology

Reagents & Equipment:

-

Glycine (dried under vacuum)

-

Triphosgene (BTC)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Ethyl Acetate

-

Anhydrous Hexane

-

Celite® (diatomaceous earth, dried in an oven at >120°C for 24h)

-

Flame-dried Schlenk flask and dropping funnel

-

Inert gas line (Argon or Nitrogen)

-

HCl trap (e.g., bubbler with NaOH solution)

Procedure:

-

Setup: Under an inert atmosphere of Argon, add finely ground, dried glycine to a flame-dried Schlenk flask equipped with a magnetic stir bar. Add anhydrous THF to create a suspension (approx. 0.2–0.5 M concentration).

-

Reagent Preparation: In a separate flame-dried flask, dissolve triphosgene (0.35 equivalents relative to glycine) in anhydrous THF.

-

Reaction: Cool the glycine suspension to 0°C using an ice bath. Slowly add the triphosgene solution dropwise over 30-60 minutes. The reaction will generate HCl gas, which must be vented through a bubbler containing a base solution.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously. The reaction mixture will typically become clear as the glycine is converted. The reaction time is typically 2-6 hours.[5]

-

Monitoring: Monitor the reaction's completion by observing the disappearance of the starting material. For rigorous analysis, a small aliquot can be carefully quenched and analyzed by ¹H-NMR.

-

Workup: Once the reaction is complete, concentrate the solution under reduced pressure to remove the THF and excess HCl. This should be done carefully to avoid overheating the product.

-

Initial Purification: Add anhydrous hexane to the crude solid, stir vigorously, and remove the hexane via cannula filtration. This step helps remove soluble, non-polar impurities. Repeat twice.

-

Celite Filtration: Dissolve the crude product in a minimal amount of anhydrous ethyl acetate. Prepare a short plug of dried Celite in a fritted funnel. Filter the product solution through the Celite plug under an inert atmosphere.[2][11] This step is highly effective at removing insoluble impurities and unreacted amino acid salts.

-

Final Purification & Isolation: Concentrate the filtrate and precipitate the Glycine NCA by adding anhydrous hexane. Collect the white crystalline solid by filtration, wash with hexane, and dry under high vacuum.

Data Interpretation & Quality Control

Achieving a high-purity product is essential for successful polymerization.

Quantitative Data Summary

| Parameter | Typical Value | Rationale / Comment |

| Yield | 30-60% | Yields can be variable. For glycine specifically, lower isolated yields may be observed due to its higher relative solubility in water, making it more susceptible to decomposition during any aqueous workup attempts (which should be avoided).[7][8] |

| Purity | >98% | Purity should be assessed by ¹H-NMR. High purity is critical to avoid premature termination during polymerization. |

| Appearance | White Crystalline Solid | A discolored product may indicate impurities or decomposition. |

Characterization Techniques

-

¹H-NMR Spectroscopy: This is the primary method for confirming the structure and purity. In a solvent like CDCl₃, the Glycine NCA will show a characteristic singlet for the α-CH₂ protons and a broad singlet for the N-H proton. The absence of signals corresponding to free glycine confirms purity.[11]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is invaluable for confirming the presence of the anhydride group. The NCA ring exhibits two characteristic carbonyl (C=O) stretching bands, typically found around 1850 cm⁻¹ and 1760 cm⁻¹.[11][12]

Safety Imperatives: Handling Phosgene Surrogates

This section is of critical importance. Failure to adhere to safety protocols can have fatal consequences.

-

Hazard Overview: Triphosgene is toxic and corrosive. Upon contact with nucleophiles (including moisture in the air or solvents), it decomposes to release highly toxic phosgene gas.[10] Phosgene is a potent respiratory agent that can cause severe lung damage and death, with symptoms often delayed.[13][14] The reaction also generates corrosive HCl gas.

-

Mandatory Engineering Controls: All handling of triphosgene and the execution of the Fuchs-Farthing reaction must be performed inside a certified, properly functioning chemical fume hood.[10][14]

-

Personal Protective Equipment (PPE):

-

Administrative Controls:

-

Waste & Decontamination: All equipment and waste contaminated with triphosgene or phosgene must be decontaminated using a basic solution (e.g., aqueous sodium hydroxide or ammonia) inside the fume hood.

Conclusion & Future Outlook

The Fuchs-Farthing method, particularly when adapted with solid triphosgene, remains the gold standard for the synthesis of Glycine NCA. Its directness and reliability are unparalleled. By understanding the underlying mechanism, recognizing the critical role of anhydrous conditions, and employing robust purification techniques like Celite filtration, researchers can consistently produce high-purity monomer essential for advanced polypeptide synthesis. The paramount importance of adhering to stringent safety protocols cannot be overstated due to the extreme toxicity of the reagents involved.

Looking forward, the field is moving towards greener and safer alternatives. Methods utilizing CO₂ as a C1 source are being developed to circumvent the use of phosgene entirely, promising a more sustainable future for NCA synthesis.[16] However, for the foreseeable future, a mastery of the Fuchs-Farthing method remains an essential skill for scientists and professionals in peptide chemistry and materials science.

References

-

Daly, W. H., & Poche, D. (2018). Large-scale synthesis of α-amino acid-N-carboxyanhydrides. Taylor & Francis. [Link]

-

Martin, R., et al. (n.d.). Effect of N-alkylation in N-carboxyanhydride (NCA) ring- opening polymerization kinetics. The Royal Society of Chemistry. [Link]

-

Ouchi, Y., et al. (2022). Photo-On-Demand Synthesis of α-Amino Acid N-Carboxyanhydrides with Chloroform. ACS Omega. [Link]

-

Tran, T. V., et al. (2022). N-Carboxyanhydrides Directly from Amino Acids and Carbon Dioxide and their Tandem Reactions to Therapeutic Alkaloids. Green Chemistry. [Link]

- EP1262480B1 - Process for the preparation of N-carboxyanhydrides of amino acids.

-

Ouchi, Y., et al. (2022). Photo-On-Demand Synthesis of α-Amino Acid N-Carboxyanhydrides with Chloroform. National Institutes of Health. [Link]

-

Birke, A., et al. (2013). Polypeptoid Brushes by Surface-Initiated Polymerization of N-Substituted Glycine N-Carboxyanhydrides. National Institutes of Health. [Link]

-

Cheng, J., & Deming, T. J. (n.d.). Synthesis of Polypeptides by Ring-Opening Polymerization of a-Amino Acid N-Carboxyanhydrides. University of Illinois. [Link]

- CN103204821A - Method for preparing amino acid N-carboxyanhydride.

-

The mechanism proposed for the “Fuchs-Farthing” method. ResearchGate. [Link]

-

Phosgene Safe Practice Guidelines. American Chemistry Council. [Link]

-

Koyioni, M., et al. (2018). Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. PubMed Central. [Link]

-

Phosgene - Hazard Summary. New Jersey Department of Health. [Link]

-

Phosgene (CG): Lung Damaging Agent. Centers for Disease Control and Prevention. [Link]

-

Zhang, D., et al. (2021). Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides. Frontiers in Chemistry. [Link]

-

Al-Azab, M., et al. (2002). Glycopeptide Synthesis by an .alpha.-Amino Acid N-Carboxyanhydride (NCA) Method: Ring-Opening Polymerization of a Sugar-Substituted NCA. Macromolecules. [Link]

-

Phosgene Standard Operating Procedure Template. University of California, Santa Cruz. [Link]

-

Rapid and Mild Synthesis of Amino Acid N-Carboxy Anhydrides Using Basic-to-Acidic Flash Switching in a Micro-flow Reactor. Tokyo Institute of Technology. [Link]

-

Guidelines for Phosgene Gas Usage in Laboratories. University of Pittsburgh. [Link]

-

Biela, A., et al. (2021). Synthesis and Characterization of the Novel Nε-9-Fluorenylmethoxycarbonyl-l-Lysine N-Carboxy Anhydride. Synthesis of Well-Defined Linear and Branched Polypeptides. MDPI. [Link]

Sources

- 1. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Polypeptoid Brushes by Surface-Initiated Polymerization of N-Substituted Glycine N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides [frontiersin.org]

- 5. CN103204821A - Method for preparing amino acid N-carboxyanhydride - Google Patents [patents.google.com]

- 6. Rapid and Mild Synthesis of Amino Acid N-Carboxy Anhydrides Using Basic-to-Acidic Flash Switching in a Micro-flow Reactor | Laboratory for Chemistry and Life Science, Institute of Integrated Research | Institute of Science Tokyo [res.titech.ac.jp]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Photo-On-Demand Synthesis of α-Amino Acid N-Carboxyanhydrides with Chloroform - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ehs.unm.edu [ehs.unm.edu]

- 11. rsc.org [rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. nj.gov [nj.gov]

- 14. safety.pitt.edu [safety.pitt.edu]

- 15. americanchemistry.com [americanchemistry.com]

- 16. pubs.rsc.org [pubs.rsc.org]

Physical and chemical properties of z-Glycine N-carboxyanhydride

An In-Depth Technical Guide to the Physical and Chemical Properties of N-benzyloxycarbonyl-glycine N-carboxyanhydride (Z-Gly-NCA)

For the Modern Researcher in Polypeptide Synthesis and Drug Development

Introduction: The Significance of Z-Glycine N-carboxyanhydride

N-benzyloxycarbonyl-glycine N-carboxyanhydride, commonly referred to as Z-Gly-NCA, is a pivotal monomer in the field of polymer chemistry and materials science. As a protected derivative of the simplest amino acid, glycine, it serves as a fundamental building block for the synthesis of advanced polypeptides. These polymers, which include poly(Z-glycine) and more complex block copolymers, are integral to a wide array of biomedical applications, from drug and gene delivery systems to tissue engineering scaffolds.[1]

The utility of Z-Gly-NCA stems from its unique structure: a five-membered oxazolidinedione ring that is highly strained and thus primed for controlled ring-opening polymerization (ROP). The benzyloxycarbonyl (Z or Cbz) group provides crucial protection for the amine nitrogen, preventing unwanted side reactions and enabling the synthesis of well-defined polymers with predictable molecular weights and low polydispersity. This guide offers a comprehensive exploration of the synthesis, purification, and core physical and chemical properties of Z-Gly-NCA, providing researchers with the foundational knowledge required for its effective application.

Synthesis and Purification: A Foundation of Quality

The successful polymerization of Z-Gly-NCA is critically dependent on the purity of the monomer. Trace impurities, particularly acidic species like hydrogen chloride (HCl) which is a common byproduct of synthesis, can interfere with the polymerization mechanism, leading to uncontrolled chain initiation, premature termination, and polymers with broad molecular weight distributions. Therefore, a robust and validated synthesis and purification protocol is not merely a procedural step but a prerequisite for high-quality results.

Synthetic Pathway: The Fuchs-Farthing Method

The most reliable and widely adopted method for synthesizing α-amino acid NCAs, including Z-Gly-NCA, is the Fuchs-Farthing method.[2][3] This approach involves the direct phosgenation of the parent amino acid, N-benzyloxycarbonyl-glycine (Z-Glycine), using a phosgene source such as diphosgene or triphosgene. The reaction proceeds via the formation of an intermediate N-chloroformyl amino acid, which rapidly cyclizes to form the stable N-carboxyanhydride ring, releasing HCl as a byproduct.

The following diagram illustrates the general workflow for the synthesis and subsequent purification of Z-Gly-NCA.

Caption: Figure 1. General Workflow for Z-Gly-NCA Synthesis and Purification.

Experimental Protocol: Scalable Synthesis of Z-Gly-NCA

This protocol is adapted from established large-scale synthesis methods for NCAs.[4]

-

Preparation: Charge a two-necked round-bottom flask, equipped with a reflux condenser and a nitrogen inlet, with N-benzyloxycarbonyl-glycine (1 eq.). Dry the amino acid under high vacuum (<50 mTorr) for at least 12 hours to remove residual moisture.

-

Solvent Addition: Under a positive pressure of nitrogen, add anhydrous tetrahydrofuran (THF) to achieve a concentration of 0.4–0.5 M. Stir the resulting suspension.

-

Phosgenation: Cautiously add diphosgene (0.6–1.0 eq.) to the suspension in a single portion. (CAUTION: Diphosgene is extremely toxic and must be handled with appropriate personal protective equipment in a certified chemical fume hood).

-

Reaction: The reaction can be conducted at ambient temperature, where the exotherm of the reaction is often sufficient to drive it to completion within 24 hours.[4] Alternatively, for faster conversion, the mixture can be carefully heated to 50-55°C. The reaction is complete when the suspension becomes a clear solution.

-

Monitoring: Confirm complete conversion by taking a small aliquot, removing the solvent under vacuum, and analyzing the residue by ¹H NMR spectroscopy.

-

Workup (Precipitation): Once the reaction is complete and cooled to room temperature, concentrate the mixture via rotary evaporation. Dissolve the crude residue in a minimal amount of anhydrous THF (~4–6 mL/g of starting material). Transfer this solution to a larger flask and, while stirring vigorously, add heptane (6–8 times the volume of THF) to precipitate the crude Z-Gly-NCA.

-

Workup (Filtration): Collect the solid by vacuum filtration and wash with additional heptane. For large-scale preparations, a crucial purification step involves dissolving the crude material in anhydrous dichloromethane (DCM) and filtering the solution through a pad of oven-dried Celite® (diatomaceous earth).[4] This step effectively removes insoluble inorganic salts and other fine particulates.

-

Final Purification: Concentrate the filtrate and recrystallize the product by dissolving it in a minimal amount of THF and precipitating with heptane.

-

Drying and Storage: Dry the final product, a white crystalline solid, under high vacuum overnight. Store the pure Z-Gly-NCA in a sealed container under an inert atmosphere (nitrogen or argon) at -20°C or below to prevent degradation.[4][5]

Physical Properties and Characterization

Thorough characterization of the Z-Gly-NCA monomer is essential to confirm its identity, purity, and suitability for polymerization. The following properties and analytical techniques are standard for validating a newly synthesized batch.

Summary of Physical Properties

| Property | Value | Source |

| Chemical Formula | C₁₀H₉NO₄ | N/A |

| Molecular Weight | 207.18 g/mol | N/A |

| Appearance | White crystalline solid | [6] |

| Melting Point | 120 °C (dec.) (for Glycine-NCA) | [5] |

| Solubility | Soluble in THF, DCM, Ethyl Acetate; Insoluble in Heptane | [4] |

Note: The melting point provided is for the parent, unprotected Glycine-NCA. The Z-protected derivative is expected to have a different melting point.

Spectroscopic Analysis

Spectroscopy provides an irrefutable fingerprint of the molecule's structure. FTIR and NMR are the primary methods for confirming the successful synthesis of the NCA ring while retaining the Z-protecting group.

Caption: Figure 2. Spectroscopic Characterization Workflow.

1. Fourier-Transform Infrared (FTIR) Spectroscopy

The most definitive feature in the IR spectrum of an NCA is the pair of strong carbonyl (C=O) stretching bands from the anhydride group. For the closely related Z-Lysine-NCA, these peaks appear at approximately 1857 cm⁻¹ (symmetric stretch) and 1772 cm⁻¹ (asymmetric stretch).[2] The presence of these two sharp, intense absorptions is a clear indicator of an intact NCA ring. During polymerization, these peaks will disappear, while new amide I and amide II bands will emerge, making FTIR an excellent tool for monitoring the reaction progress.[7]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the molecule's carbon-hydrogen framework.

-

¹H NMR: The expected spectrum for Z-Gly-NCA (in a solvent like DMSO-d₆) would show:

-

A singlet for the two α-protons (CH₂) of the glycine backbone, expected around 4.20 ppm .[6]

-

A singlet for the benzylic protons (C₆H₅-CH₂ -) of the Z-group, typically around 5.1-5.2 ppm.

-

A multiplet for the aromatic protons of the Z-group, typically between 7.3-7.4 ppm.

-

A singlet for the N-H proton, which can be broad and variable, around 8.83 ppm .[6]

-

-

¹³C NMR: The expected carbon signals for Z-Gly-NCA (in DMSO-d₆) are:

Chemical Properties and Reactivity

The chemistry of Z-Gly-NCA is dominated by the reactivity of the anhydride ring. Understanding its stability and polymerization behavior is key to its successful use.

Stability and Storage

Z-Gly-NCA is highly susceptible to hydrolysis. Exposure to atmospheric moisture can lead to the opening of the anhydride ring, yielding the original Z-Glycine amino acid and compromising the monomer's purity. Therefore, stringent anhydrous conditions are required for its handling and storage. The pure monomer should always be stored at or below -20°C under an inert atmosphere (argon or nitrogen).[5]

Ring-Opening Polymerization (ROP)

The primary utility of Z-Gly-NCA is its ability to undergo ring-opening polymerization to form poly(Z-glycine). This process is typically initiated by a nucleophile, most commonly a primary amine. The polymerization proceeds with the loss of carbon dioxide for each monomer unit added to the growing polymer chain.

Key Polymerization Mechanisms

Two principal mechanisms govern the ROP of NCAs: the Normal Amine Mechanism (NAM) and the Activated Monomer Mechanism (AMM). The choice of initiator and solvent conditions dictates which pathway is favored.

Caption: Figure 3. Comparison of ROP Mechanisms for NCAs.

Experimental Protocol: Amine-Initiated ROP of Z-Gly-NCA

-

Preparation: In a glovebox or under strict anhydrous conditions, dissolve the purified Z-Gly-NCA in an anhydrous solvent (e.g., N,N-dimethylformamide (DMF) or dichloromethane (DCM)). The choice of solvent is crucial; polar solvents like DMF are common, but less polar solvents like DCM can also be used.[7]

-

Initiation: Prepare a stock solution of the primary amine initiator (e.g., benzylamine) in the same anhydrous solvent. The desired degree of polymerization (DP) is controlled by the monomer-to-initiator ratio ([M]/[I]).

-

Polymerization: Add the calculated amount of initiator solution to the stirring monomer solution via syringe. Seal the reaction vessel and allow it to stir at room temperature.

-

Monitoring: The reaction can be monitored by FTIR by observing the disappearance of the anhydride peaks around 1850 cm⁻¹.

-

Termination & Isolation: Once the polymerization is complete (typically 24-72 hours), precipitate the polymer by adding the reaction mixture dropwise into a non-solvent such as diethyl ether or methanol.

-

Purification: Collect the poly(Z-glycine) precipitate by centrifugation or filtration, wash it several times with the non-solvent to remove any unreacted monomer, and dry it under vacuum.

The Role and Removal of the Z-Group

The benzyloxycarbonyl (Z) group is a robust protecting group, stable to the conditions of ROP. After the synthesis of poly(Z-glycine), this group can be removed to yield polyglycine, a polymer with a simple, repeating structure that often forms insoluble β-sheets.[8] Common deprotection methods include:

-

Catalytic Hydrogenation: Treatment with H₂ gas in the presence of a palladium on carbon (Pd/C) catalyst. This is a clean method, yielding toluene and carbon dioxide as byproducts.[9]

-

Acidolysis: Using strong acids such as HBr in acetic acid. This method is effective but can sometimes lead to cleavage of the polypeptide backbone.[10]

-

Trimethylsilyl Iodide (TMSI): A reagent known to cleave benzyl protecting groups with minimal side reactions or chain cleavage.[10]

Conclusion

Z-Glycine N-carboxyanhydride is a cornerstone monomer for the creation of sophisticated polypeptide materials. Its properties are defined by the delicate balance between the stable Z-protecting group and the highly reactive NCA ring. A thorough understanding of its synthesis, stringent purification requirements, and distinct chemical reactivity is paramount for any researcher aiming to harness its potential. By employing the validated protocols and characterization techniques outlined in this guide, scientists and drug development professionals can confidently produce high-quality Z-Gly-NCA, paving the way for the next generation of functional polypeptides and advanced biomedical materials.

References

-

Effect of N-alkylation in N-carboxyanhydride (NCA) ring-opening polymerization kinetics. (n.d.). The Royal Society of Chemistry. Available at: [Link]

-

Semple, J. E., Sullivan, B., & Sill, K. N. (2017). Large-Scale Synthesis of α-Amino Acid-N-Carboxyanhydrides. Synthetic Communications, 47(1), 53-61. Available at: [Link]

-

Wang, J., et al. (2023). A Key to Glycine-Rich Protein Mimics. ACS Macro Letters, 12(11), 1466-1471. Available at: [Link]

-

Yuan, C., et al. (2023). Cooperative Covalent Polymerization of N-carboxyanhydrides: from Kinetic Studies to Efficient Synthesis of Polypeptide Materials. Accounts of Chemical Research, 56(13), 1649-1663. Available at: [Link]

-

GLYCINE-N-CARBOXYANHYDRIDE. (n.d.). ChemBK. Available at: [Link]

-

Wang, J., et al. (2023). Glycine N-Thiocarboxyanhydride: A Key to Glycine-Rich Protein Mimics. ACS Macro Letters. Available at: [Link]

-

Semple, J. E., et al. (n.d.). Full article: Large-scale synthesis of α-amino acid-N-carboxyanhydrides. Taylor & Francis. Available at: [Link]

-

Glycine N-carboxyanhydride. (n.d.). Wikipedia. Available at: [Link]

-

A Robust, Open-Flask, Moisture-Tolerant, and Scalable Route to Unprotected α/β- Amino Acid N-Carboxyanhydrides. (2020). ChemRxiv. Available at: [Link]

-

The synthesis, deprotection and properties of poly(γ-benzyl-L-glutamate). (2015). ResearchGate. Available at: [Link]

-

Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

IR spectra (KBr) of: (a) N-carboxyanhydride, L-Lys(Z)-NCA 3 vs. (b)... (n.d.). ResearchGate. Available at: [Link]

-

Le-Fer, G., et al. (2016). Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. Polymers, 8(8), 289. Available at: [Link]

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. Available at: [Link]

-

Rimola, A., et al. (2022). Emergence of Order in Origin-of-Life Scenarios on Mineral Surfaces: Polyglycine Chains on Silica. ACS Earth and Space Chemistry, 6(12), 2961-2971. Available at: [Link]

Sources

- 1. Glycine N-Thiocarboxyanhydride: A Key to Glycine-Rich Protein Mimics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chembk.com [chembk.com]

- 6. rsc.org [rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Emergence of Order in Origin-of-Life Scenarios on Mineral Surfaces: Polyglycine Chains on Silica - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cbz-Protected Amino Groups [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

Spectroscopic characterization of Glycine N-carboxyanhydride

An In-Depth Technical Guide to the Spectroscopic Characterization of Glycine N-Carboxyanhydride

Abstract

Glycine N-carboxyanhydride (Gly-NCA) is the simplest amino acid NCA and a fundamental monomer for the synthesis of polyglycine and various polypeptide-based biomaterials.[1] The purity and structural integrity of Gly-NCA are paramount, as trace impurities can significantly hinder or alter the kinetics of its ring-opening polymerization (ROP).[2] Consequently, rigorous spectroscopic characterization is not merely a quality control step but a critical prerequisite for achieving controlled polymerization and producing well-defined polypeptides.[3][4] This guide provides an in-depth exploration of the core spectroscopic techniques—FTIR, NMR, and Mass Spectrometry—used to validate the synthesis and purity of Gly-NCA. It is designed for researchers and drug development professionals who require a practical, field-proven understanding of these essential analytical methods.

The Central Role of Purity in Gly-NCA Chemistry

The synthesis of Gly-NCA, typically through the phosgenation of glycine or its derivatives, can introduce impurities such as unreacted starting materials, HCl, and chlorinated byproducts.[2][5] These contaminants, particularly acidic residues, are known to retard the polymerization process, making their removal essential for reproducible and efficient polypeptide synthesis.[2] Purification methods often involve repeated crystallizations or filtration through diatomaceous earth (Celite) to eliminate these unwanted byproducts.[6][7] Spectroscopic analysis provides the definitive confirmation that these purification steps have successfully yielded a monomer of the required quality for polymerization.

Below is a conceptual overview of the synthesis and subsequent polymerization pathway where spectroscopic characterization plays a pivotal role.

Caption: Workflow from glycine to polyglycine, highlighting the critical verification step of pure Gly-NCA.

Vibrational Spectroscopy: The FTIR Signature of the NCA Ring

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for identifying the key functional groups within a molecule. For Gly-NCA, it is particularly effective for confirming the presence of the cyclic anhydride structure, which is the defining feature of the monomer.

Expertise & Causality

The high reactivity of the NCA ring is due to the strain inherent in the five-membered ring and the presence of two electrophilic carbonyl carbons. This unique electronic structure gives rise to characteristic vibrational modes. The most prominent features in the FTIR spectrum of an NCA are the two carbonyl (C=O) stretching bands of the anhydride group. These appear at significantly higher wavenumbers than the amide C=O stretch found in the resulting polypeptide (~1650 cm⁻¹), making FTIR an ideal tool for monitoring the progress of polymerization.[8] The disappearance of the NCA anhydride peaks and the concurrent emergence of the amide I band are direct evidence of monomer consumption and polymer formation.[2]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small, solid sample (a few milligrams) of the purified Gly-NCA directly onto the ATR crystal. Ensure the sample is dry, as moisture can initiate premature polymerization.

-

Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Data Presentation: Characteristic FTIR Peaks

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |

| Asymmetric C=O Stretch | ~1850 | Hallmark of the NCA ring . Its disappearance indicates polymerization.[2] |

| Symmetric C=O Stretch | ~1780 | Second hallmark of the NCA ring . Also disappears upon polymerization. |

| N-H Stretch | 3200 - 3400 | Confirms the presence of the secondary amine in the ring. |

| C-H Stretch (CH₂) | 2850 - 3000 | Aliphatic C-H bonds of the glycine backbone. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirming Structure and Purity

NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule, making it the gold standard for structural elucidation and purity assessment. Both ¹H and ¹³C NMR are routinely used to confirm the identity of Gly-NCA.

Expertise & Causality

¹H NMR is exceptionally sensitive for detecting proton-containing impurities. The simplicity of the Gly-NCA spectrum—typically two singlets—makes the appearance of any extraneous peaks an immediate red flag, indicating incomplete reaction or purification. For example, residual solvents from crystallization (e.g., ethyl acetate, hexane) or starting materials would be readily identifiable.[6]

¹³C NMR provides complementary information, definitively identifying the carbon skeleton, including the two distinct carbonyl carbons of the anhydride ring and the α-carbon. The chemical shifts of these carbons are highly indicative of the NCA structure.

Experimental Protocol: NMR Sample Preparation

-

Solvent Selection: Use a deuterated solvent in which the Gly-NCA is soluble and stable. Anhydrous deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices. Note: The choice of solvent is critical, as protic or nucleophilic solvents can induce polymerization.

-

Sample Preparation: In a dry environment (e.g., a glovebox), dissolve 5-10 mg of Gly-NCA in ~0.6 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Acquisition: Acquire ¹H and ¹³C spectra on a spectrometer (e.g., 400 MHz). ¹H NMR acquisition is rapid, while ¹³C NMR may require a longer acquisition time to achieve a good signal-to-noise ratio.

Data Presentation: Expected NMR Chemical Shifts

Table 1: ¹H NMR Data for Glycine NCA

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| -CH₂- | ~4.2 | Singlet | The two methylene protons are chemically equivalent in an achiral environment. |

| -NH- | ~7.0 - 8.0 | Singlet (broad) | Shift can be variable and concentration-dependent. May exchange with trace D₂O. |

Table 2: ¹³C NMR Data for Glycine NCA

| Carbon | Expected Chemical Shift (δ, ppm) | Notes |

| C=O (C5) | ~168 | Anhydride carbonyl. |

| C=O (C2) | ~152 | Anhydride carbonyl attached to nitrogen. |

| α-Carbon (-CH₂-) | ~45 | Methylene carbon, shifted relative to glycine due to the ring structure.[9] |

Mass Spectrometry: Absolute Molecular Weight Verification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to provide unequivocal confirmation of the molecular weight of the synthesized Gly-NCA, corroborating the structural data from FTIR and NMR.

Expertise & Causality

Confirming the molecular weight is the final piece of the structural puzzle. For Gly-NCA (C₃H₃NO₃), the monoisotopic mass is 101.0113 g/mol .[1] Using a soft ionization technique like Electrospray Ionization (ESI), the molecule can be ionized without significant fragmentation. The observation of the protonated molecular ion [M+H]⁺ at the expected m/z value provides strong evidence that the target compound has been formed. This technique is also highly sensitive to impurities of different molecular weights.

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of Gly-NCA (~0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Acquisition: Acquire the mass spectrum in positive ion mode. The instrument will detect the m/z of the ions generated in the source.

Data Presentation: Expected Mass Spectrometry Data

| Ion | Formula | Calculated m/z | Expected Observation |

| [M+H]⁺ | [C₃H₄NO₃]⁺ | 102.0186 | The base peak or a major peak in the ESI+ spectrum. |

| [M+Na]⁺ | [C₃H₃NO₃Na]⁺ | 124.0005 | Often observed as an adduct, especially if sodium salts are present. |

Integrated Characterization Workflow

In practice, these techniques are used in a complementary and logical sequence to build a comprehensive and trustworthy profile of the synthesized Gly-NCA. The workflow ensures that both the structure and purity meet the stringent requirements for controlled polymerization.

Caption: A self-validating workflow for the comprehensive characterization of Glycine NCA.

Conclusion

The successful synthesis of high-quality polypeptides via ring-opening polymerization is critically dependent on the purity and structural integrity of the NCA monomer. This guide has detailed the application of FTIR, NMR, and mass spectrometry as a multi-faceted, self-validating system for the characterization of Glycine N-carboxyanhydride. By understanding the causality behind the spectroscopic data—from the characteristic anhydride stretches in FTIR to the simple, clean signals in NMR—researchers can confidently assess monomer quality, troubleshoot syntheses, and ensure the reproducibility of their polymerizations, ultimately leading to the creation of well-defined and functional polypeptide materials.

References

- The Royal Society of Chemistry. (n.d.). Effect of N-alkylation in N-carboxyanhydride (NCA) ring-opening polymerization kinetics.

- Semple, J. E., Sullivan, B., & Sill, K. N. (n.d.). Large-scale synthesis of α-amino acid-N-carboxyanhydrides. Taylor & Francis Online.

- Semple, J. E., Sullivan, B., & Sill, K. N. (2016). Large-Scale Synthesis of α-Amino Acid-N-Carboxyanhydrides. ResearchGate.

- Lu, H., & Cheng, J. (2023). Cooperative Covalent Polymerization of N-carboxyanhydrides: from Kinetic Studies to Efficient Synthesis of Polypeptide Materials. ACS Publications.

- Cheng, J., & Deming, T. J. (n.d.). Synthesis of Polypeptides by Ring-Opening Polymerization of a-Amino Acid N-Carboxyanhydrides. University of Illinois.

- Sato, K., et al. (2022). Photo-On-Demand Synthesis of α-Amino Acid N-Carboxyanhydrides with Chloroform. ACS Omega.

- University of Ottawa NMR Facility. (2018). Glycine as a 13C CPMAS Setup Sample.

- Biological Magnetic Resonance Bank. (n.d.). Glycine at BMRB (Entry bmse000089).

- Wikipedia. (n.d.). Glycine N-carboxyanhydride.

- ChemBK. (n.d.). GLYCINE-N-CARBOXYANHYDRIDE.

- Quora. (2018). Why does glycine give only one peak at NMR spectrum?.

- ResearchGate. (n.d.). A Mechanistic Study of α-(Amino acid)-N-carboxyanhydride Polymerization.

Sources

- 1. Glycine N-carboxyanhydride - Wikipedia [en.wikipedia.org]

- 2. rsc.org [rsc.org]

- 3. cheng.matse.illinois.edu [cheng.matse.illinois.edu]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. bmse000089 Glycine at BMRB [bmrb.io]

Ring-opening polymerization of NCAs fundamental principles

An In-Depth Technical Guide to the Ring-Opening Polymerization of N-Carboxyanhydrides (NCAs)

Introduction: Synthesizing Nature's Blueprint

The ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) stands as the most powerful and versatile method for the synthesis of high molecular weight polypeptides.[1] These synthetic polypeptides, analogs of natural proteins, are at the forefront of biomedical innovation, finding critical applications in drug delivery, tissue engineering, and antimicrobial development.[2][3] The ability to mimic the structure and function of proteins provides a pathway to materials with unparalleled biological activity and sophisticated self-assembly properties.[3]

However, the journey from monomer to well-defined polypeptide is fraught with synthetic challenges. The polymerization is notoriously sensitive to impurities and prone to side reactions that can compromise control over molecular weight, dispersity, and chain-end fidelity.[1] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the fundamental principles of NCA-ROP. It moves beyond simple protocols to explain the causality behind experimental choices, offering a framework for designing and executing controlled polymerizations to generate advanced polypeptide materials.

The Core Components: Monomers and Initiators

The NCA Monomer: A Strained and Reactive Ring

The NCA monomer is a five-membered heterocyclic ring derived from an amino acid. Its high reactivity stems from the ring strain and the presence of two electrophilic carbonyl carbons (C2 and C5). The nature of the amino acid side chain (R-group) dictates the properties of the final polypeptide, such as its solubility, secondary structure, and functionality.

Synthesis and Purity: The most prevalent method for NCA synthesis is the Fuchs-Farthing method, which involves the phosgenation of a free amino acid using phosgene or a safer equivalent like triphosgene.[2][3]

A critical, non-negotiable principle of NCA-ROP is the necessity of monomer purity. Impurities generated during synthesis, particularly hydrogen chloride (HCl), can act as potent inhibitors by protonating amine initiators or propagating chain ends, effectively halting the polymerization.[2][3] Other impurities like water or unreacted reagents can initiate uncontrolled polymerization or act as chain-transfer agents, leading to ill-defined products.[1] Therefore, rigorous purification of the NCA monomer, typically through multiple recrystallizations or flash column chromatography, is a prerequisite for any controlled polymerization.[3][4]

The Initiator: Launching the Polymer Chain

The choice of initiator is paramount as it dictates the polymerization mechanism, the degree of control, and the characteristics of the resulting polypeptide. Initiators are broadly classified based on their nucleophilicity and basicity.

-

Nucleophilic Initiators (e.g., Primary Amines): These initiators, such as n-hexylamine, are highly nucleophilic and trigger polymerization via the "Normal Amine Mechanism." They are the workhorses for producing well-defined polypeptides when stringent conditions are met.[1][3]

-

Basic Initiators (e.g., Tertiary Amines, Alkoxides): Strong, non-nucleophilic bases initiate via the "Activated Monomer Mechanism." While capable of producing very high molecular weight polymers, this pathway often affords less control over the polymer architecture.[1]

Unraveling the Mechanisms: Pathways to Polypeptide Chains

Understanding the competing reaction pathways is essential for troubleshooting and optimizing NCA polymerization. A given system can often switch between mechanisms, where the propagation step of one is a side reaction for the other.[1]

The Normal Amine Mechanism (NAM)

The NAM is the preferred route for controlled polymerization. It is a nucleophilic, ring-opening, chain-growth process.

-

Initiation: A primary amine initiator performs a nucleophilic attack on the C5 carbonyl of the NCA monomer.

-

Ring-Opening: The ring opens to form a carbamic acid intermediate.

-

Propagation: This intermediate rapidly loses carbon dioxide (decarboxylation) to regenerate a primary amine at the chain end. This new amine is now the active species that attacks the next NCA monomer, propagating the chain.

Because each initiator molecule produces one polymer chain, the final degree of polymerization can be predicted by the initial monomer-to-initiator ratio ([M]/[I]). However, this control is contingent on the complete absence of side reactions.[1]

The Activated Monomer Mechanism (AMM)

The AMM is initiated by strong bases that are insufficiently nucleophilic to attack the NCA carbonyls directly.

-

Activation: A strong base deprotonates the NCA monomer at the N3 position, creating a highly nucleophilic NCA-anion.

-

Initiation/Propagation: This activated monomer attacks the C5 carbonyl of a neutral NCA monomer, propagating the chain.

This mechanism can be complicated by numerous side reactions, making it difficult to control molecular weight and dispersity.[1][3]

The Enemy of Control: Side Reactions

The primary limitation of traditional NCA polymerizations is the prevalence of side reactions that terminate chains or initiate new ones uncontrollably.[1] The propagating amine chain-end is both a nucleophile (desired for propagation) and a base, capable of initiating the AMM or other unwanted pathways. This duality makes achieving a truly "living" system, where chains grow without termination or transfer, exceptionally difficult.[1]

Mastering Control: Strategies for Living Polymerization

Advances over the last three decades have transformed NCA-ROP from an empirical art to a precise science, enabling the synthesis of polypeptides with predictable molecular weights and low dispersity.[2]

The High-Vacuum Approach: Purity Above All

Pioneering work by Hadjichristidis demonstrated that many side reactions are caused by trace impurities in the monomers, initiators, or solvent.[3] By employing rigorous high-vacuum techniques to ensure all components are scrupulously pure and dry, it is possible to achieve living polymerization using simple primary amine initiators. This method produces high-quality polypeptides but requires specialized equipment and meticulous technique.[3]

Transition-Metal Initiators: Taming Reactivity

A breakthrough in NCA-ROP was the development of transition-metal initiators, such as cobalt and nickel complexes, by Deming.[1][3] These systems operate through a fundamentally different mechanism involving the oxidative addition of the NCA to the metal center, forming a metallacyclic active species. This covalent propagating species is significantly more stable and less prone to side reactions than the free amine end of the NAM.[1]

Advantages:

-

Excellent Control: Produces polypeptides with predictable molecular weights and very narrow dispersities (Đ < 1.1).

-

Versatility: Enables the synthesis of complex architectures like block copolypeptides with defined sequences.[1]

-

Robustness: More tolerant to certain functional groups on the NCA monomers.

Organocatalysis: A Metal-Free Alternative

More recent strategies have focused on metal-free approaches to mediate the polymerization. Reagents like hexamethyldisilazane (HMDS) can initiate polymerization and form a trimethylsilyl-carbamate (TMS-CBM) propagating end.[3] This end-group is "dormant" compared to a free amine, reducing side reactions while still allowing for rapid propagation, thus offering a controlled, metal-free pathway to well-defined polypeptides.[3]

| Initiation System | Mechanism | Level of Control | Key Advantages | Considerations |

| Primary Amines | Normal Amine (NAM) | Moderate to High | Simple, well-understood | Requires extremely high purity (High-Vacuum) |

| Strong Bases | Activated Monomer (AMM) | Low | Can produce very high MW polymers | Prone to side reactions, poor control |

| Transition Metals (Co, Ni) | Metallo-insertion | Very High | Excellent MW and Đ control, block copolymers | Requires removal of metal catalyst post-polymerization |

| Organosilicon (HMDS) | TMS-Carbamate | High | Metal-free, good control, rapid | Newer methodology |

Advanced Concepts: Cooperative Covalent Polymerization (CCP)

Recently, a phenomenon known as Cooperative Covalent Polymerization (CCP) has been described, which dramatically accelerates the polymerization process.[4]

-

Observation: When NCA-ROP is conducted in solvents of low polarity and weak hydrogen-bonding ability (e.g., dichloromethane, DCM), the reaction exhibits two distinct kinetic stages: a slow initiation phase followed by a period of extremely rapid, auto-accelerated propagation.[4]

-

Mechanism: This acceleration is attributed to the formation of a secondary structure, typically an α-helix, in the growing polypeptide chain. This ordered structure acts as a macromolecular catalyst, binding subsequent NCA monomers and orienting them for efficient ring-opening in an enzyme-mimetic fashion.[4]

The significance of CCP is profound. The rapid kinetics can outpace many common side reactions, enabling the efficient synthesis of high molecular weight polypeptides even under conditions that are not perfectly anhydrous.[4] This provides a pathway for more scalable and robust production of polypeptide materials.[5]

Experimental Protocols: A Practical Guide

Trustworthy protocols are self-validating. The following methods represent standard, field-proven procedures for the synthesis and polymerization of NCAs.

Protocol: Synthesis of γ-Benzyl-L-Glutamate NCA (BLG-NCA)

This protocol is adapted from the Fuchs-Farthing method using triphosgene. (Safety Note: Triphosgene is toxic and releases phosgene. This procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment.)

-

Preparation: Dry L-Glutamic acid γ-benzyl ester (1 equivalent) under high vacuum for 24 hours.

-

Reaction Setup: Suspend the dried amino acid in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

-

Phosgenation: Add triphosgene (0.4 equivalents) to the suspension in one portion. The mixture will gradually become clear over 2-3 hours as the reaction proceeds and HCl gas evolves. The reaction is often accompanied by a slight exotherm.

-

Monitoring: Monitor the disappearance of the solid amino acid. The reaction is typically complete within 3-4 hours at room temperature or with gentle warming (40-50°C).

-

Work-up: Once the solution is clear, bubble dry N₂ gas through the solution for 20 minutes to remove excess HCl. Concentrate the solution under reduced pressure.

-

Purification: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate) and precipitate by adding a non-solvent (e.g., hexane). Recrystallize the solid product from an ethyl acetate/hexane mixture 2-3 times until a stable melting point is achieved. Dry the final crystalline NCA under high vacuum.

Protocol: Amine-Initiated ROP of BLG-NCA

This protocol describes a standard polymerization in a polar aprotic solvent.

-

Preparation: All glassware must be flame-dried under vacuum and backfilled with an inert atmosphere. Anhydrous N,N-dimethylformamide (DMF) should be used as the solvent. The initiator (e.g., n-hexylamine) must be distilled and stored under an inert atmosphere.

-

Monomer Dissolution: In a glovebox or under a strong flow of inert gas, dissolve the purified BLG-NCA in anhydrous DMF to the desired concentration (e.g., 0.2-0.5 M).

-

Initiation: Calculate the required volume of initiator stock solution to achieve the target monomer-to-initiator ratio ([M]/[I]). Rapidly inject the initiator solution into the stirring monomer solution at room temperature.

-

Polymerization: Seal the reaction vessel and allow it to stir at room temperature. Monitor the progress of the polymerization by taking small aliquots and analyzing for the disappearance of the NCA anhydride peaks (~1850 and 1790 cm⁻¹) using FT-IR spectroscopy.

-

Termination & Isolation: Once full conversion is reached (typically 24-72 hours), precipitate the polymer by pouring the reaction solution into a large volume of a non-solvent, such as diethyl ether or methanol.

-

Purification: Collect the polymer by filtration or centrifugation. Wash the polymer repeatedly with the non-solvent to remove any residual monomer or initiator. Dry the final polypeptide product under high vacuum to a constant weight.

Conclusion and Outlook

The ring-opening polymerization of NCAs is a cornerstone of modern polymer chemistry, providing unparalleled access to synthetic polypeptides with precisely controlled architectures. A deep understanding of the underlying mechanisms—the Normal Amine and Activated Monomer pathways—and a meticulous approach to eliminating impurities are fundamental to achieving control. The development of advanced initiation systems based on transition metals and organocatalysts has made the synthesis of complex, well-defined polypeptides more accessible than ever.

Looking forward, the field is moving towards more robust and scalable polymerization methods. The discovery of Cooperative Covalent Polymerization offers a tantalizing glimpse into a future where polypeptides can be synthesized rapidly and efficiently, potentially lowering costs and broadening their application.[4] As researchers continue to refine initiator design and expand the scope of functional monomers, NCA-ROP will remain a vital tool for creating the next generation of advanced biomaterials for medicine and beyond.

References

- Accelerated and Controlled Polymerization of N-Carboxyanhydrides Assisted by Acids. CCS Chemistry - Chinese Chemical Society.

- Synthesis of Polypeptides by Ring-Opening Polymerization of a-Amino Acid N-Carboxyanhydrides. Cheng Research Group - University of Illinois.

- Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. PubMed Central.

- Cooperative Covalent Polymerization of N-carboxyanhydrides: from Kinetic Studies to Efficient Synthesis of Polypeptide Materials. ACS Publications.

- Large-scale synthesis of α-amino acid-N-carboxyanhydrides. Taylor & Francis.

Sources

- 1. cheng.matse.illinois.edu [cheng.matse.illinois.edu]

- 2. chinesechemsoc.org [chinesechemsoc.org]

- 3. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tandfonline.com [tandfonline.com]

The Cornerstone of Controlled Polypeptide Synthesis: A Technical Guide to the Historical Role of Z-Glycine N-Carboxyanhydride

Foreword

In the landscape of modern drug development and materials science, the precise assembly of amino acids into complex polypeptides is often taken for granted. The sophisticated automated synthesizers that populate our laboratories are the descendants of decades of fundamental chemical innovation. This technical guide delves into the history of one such foundational molecule: N-benzyloxycarbonyl-glycine N-carboxyanhydride, or Z-Glycine-NCA. Long before the advent of solid-phase peptide synthesis, the quest for controlled, sequential polypeptide assembly was a formidable challenge. The introduction of the benzyloxycarbonyl (Z) protecting group in conjunction with the reactive N-carboxyanhydride (NCA) moiety marked a pivotal moment, offering a glimpse into the possibility of truly controlled polypeptide synthesis. This document aims to provide researchers, scientists, and drug development professionals with an in-depth understanding of the synthesis, polymerization, and historical significance of Z-Glycine-NCA, a molecule that laid the groundwork for the advanced methodologies we employ today.

The Dawn of Polypeptide Synthesis: A Pre-NCA World

The early 20th century saw the dawn of peptide chemistry, with Emil Fischer's seminal work establishing the peptide bond as the fundamental linkage between amino acids. However, the synthesis of polypeptides of defined sequence and length remained an elusive goal. Early methods were fraught with challenges, including harsh reaction conditions, low yields, and a lack of control over the polymerization process, often resulting in complex mixtures of short oligopeptides. The need for a highly reactive yet controllable amino acid monomer was paramount.

The Advent of N-Carboxyanhydrides: Leuchs' Anhydrides

A significant breakthrough occurred in the early 1900s when Hermann Leuchs reported the synthesis of α-amino acid N-carboxyanhydrides (NCAs), which came to be known as Leuchs' anhydrides.[1] These cyclic compounds, readily prepared from amino acids, exhibited the desirable characteristic of polymerizing into polypeptides with the concomitant loss of carbon dioxide.[2] However, the polymerization of unprotected NCAs was often difficult to control, susceptible to side reactions, and sensitive to impurities.[3][4]

The Benzyloxycarbonyl (Z) Group: A Shield for Controlled Reactivity

The introduction of the benzyloxycarbonyl (Cbz or Z) group by Max Bergmann and Leonidas Zervas in 1932 was a landmark achievement in peptide chemistry. This protecting group for the amino terminus was stable under the conditions of peptide bond formation but could be readily cleaved by catalytic hydrogenation, conditions that did not affect the newly formed peptide bonds. The application of the Z-group to NCAs provided a crucial tool for controlling their reactivity.

Z-Glycine-NCA, in particular, became a model compound for studying controlled polypeptide synthesis. The bulky and electron-withdrawing nature of the benzyloxycarbonyl group influenced the solubility and reactivity of the NCA, offering a greater degree of control over the initiation and propagation of the polypeptide chain. This allowed for the synthesis of longer, more well-defined polyglycine chains than was previously possible.

Synthesis and Physicochemical Properties of Z-Glycine-NCA

The synthesis of Z-Glycine-NCA typically involves the reaction of N-benzyloxycarbonyl-glycine with a phosgenating agent, such as phosgene or its safer alternatives like diphosgene or triphosgene.[5] The reaction proceeds via the formation of an intermediate chloroformyl derivative, which then cyclizes to the NCA.

Figure 1: General synthesis pathway for Z-Glycine-NCA.

Table 1: Physicochemical Properties of Z-Glycine and its Derivatives

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | General Solubility |

| Glycine-NCA | C₃H₃NO₃ | 101.06 | 96-98 (dec.)[6] | Soluble in many organic solvents. |

| N-benzyloxycarbonyl-glycine (Z-Glycine) | C₁₀H₁₁NO₄ | 209.20 | 119-121 | Soluble in DMSO.[7] |

| N-Boc-glycine-NCA | C₈H₁₁NO₅ | 201.18 | Not specified | Soluble in a variety of solvents.[8] |

Polymerization of Z-Glycine-NCA: Mechanisms and Control

The ring-opening polymerization of Z-Glycine-NCA can be initiated by a variety of nucleophiles, including primary amines, water, and alcohols. The polymerization proceeds through two primary mechanisms: the "amine mechanism" and the "activated monomer mechanism".[1]

The Amine Mechanism

In the amine mechanism, a nucleophilic initiator, typically a primary amine, attacks the C5 carbonyl carbon of the NCA ring. This leads to the opening of the ring and the formation of a carbamate intermediate. The subsequent decarboxylation yields a new primary amine at the terminus of the growing peptide chain, which can then attack another NCA monomer, propagating the polymerization.

Sources

- 1. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of polypeptides via bioinspired polymerization of in situ purified N-carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. Glycine N-carboxyanhydride - Wikipedia [en.wikipedia.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. biosynth.com [biosynth.com]

Unraveling the Pace of Polypeptide Synthesis: A Technical Guide to the Theoretical Kinetics of Glycine NCA Polymerization

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) is the cornerstone of synthetic polypeptide chemistry, enabling the creation of advanced biomaterials for drug delivery, tissue engineering, and therapeutics. Among these, polyglycine, the simplest polypeptide, presents a unique model for understanding fundamental polymerization dynamics. This technical guide provides a deep dive into the theoretical and computational methodologies used to dissect the polymerization kinetics of Glycine NCA. Moving beyond mere procedural descriptions, we explore the causal relationships between reaction conditions and kinetic outcomes, grounded in first-principles quantum chemical calculations. This document serves as a robust reference for researchers aiming to predict, control, and optimize the synthesis of polyglycine and other polypeptide-based materials.

Introduction: The Significance of Kinetic Control